molecular formula C13H15FN2O5S B2676975 9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 2418668-33-2

9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No. B2676975
CAS RN: 2418668-33-2
M. Wt: 330.33
InChI Key: BLYUGXIXIKWTSF-UHFFFAOYSA-N
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Description

9-Borabicyclo[3.3.1]nonane, also known as 9-BBN, is an organoborane compound. This colorless solid is used in organic chemistry as a hydroboration reagent . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .


Synthesis Analysis

9-BBN is prepared by the reaction of 1,5-cyclooctadiene and borane usually in ethereal solvents . It’s especially useful in Suzuki reactions . Its highly regioselective addition on alkenes allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH .


Molecular Structure Analysis

The compound exists as a hydride-bridged dimer . The structure of 9-BBN is often simplified by chemists who draw a banana shape with the bridging boron .


Chemical Reactions Analysis

9-BBN is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes . As 9-BBN does not form complexes with tertiary amines, a stoichiometric amount of the reagent is sufficient for the complete reduction of amides to amines .


Physical And Chemical Properties Analysis

9-BBN has a density of 0.894 g/mL at 25 °C . It’s thermally stable and less sensitive to oxygen and water when compared to other dialkyl boranes .

Mechanism of Action

The commercial 9-borabicyclo[3.3.1]nonane dimer is used as the first example of a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .

Safety and Hazards

9-BBN is a highly flammable liquid and vapor . In contact with water, it releases flammable gas . It’s harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It’s also suspected of causing cancer .

Future Directions

The use of 9-BBN as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane is a recent development . This opens up new possibilities for the use of 9-BBN in organic synthesis.

properties

IUPAC Name

9-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O5S/c14-22(18,19)21-12-4-9(5-15-6-12)13(17)16-10-2-1-3-11(16)8-20-7-10/h4-6,10-11H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYUGXIXIKWTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)C3=CC(=CN=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane

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